2-Methyl-1,4-dioxacyclohexadecane-5,16-dione

Description

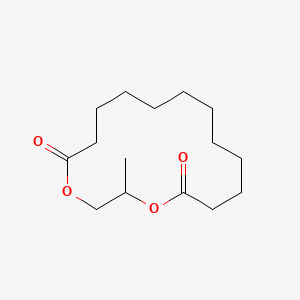

2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is a macrocyclic musk compound structurally related to 1,4-dioxacyclohexadecane-5,16-dione (Musk C-14). The methyl group at the 2-position likely enhances lipophilicity and alters odor characteristics compared to its non-methylated counterpart.

Properties

CAS No. |

79064-86-1 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

2-methyl-1,4-dioxacyclohexadecane-5,16-dione |

InChI |

InChI=1S/C15H26O4/c1-13-12-18-14(16)10-8-6-4-2-3-5-7-9-11-15(17)19-13/h13H,2-12H2,1H3 |

InChI Key |

RCOKMWAKYZDWAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)CCCCCCCCCCC(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione can be achieved through several methods. One common approach involves the reaction of epoxide with acetoacetic anhydride under acidic conditions . This method allows for the formation of the desired cyclic structure with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of catalysts and specific temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1,4-dioxacyclohexadecane-5,16-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.

Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism by which 2-Methyl-1,4-dioxacyclohexadecane-5,16-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

1,4-Dioxacyclohexadecane-5,16-dione (Musk C-14)

CAS : 54982-83-1

Molecular Formula : C₁₄H₂₄O₄

Molecular Weight : 256.34 g/mol

Density : 0.990 ± 0.06 g/cm³

Water Solubility : 75 mg/L at 20°C

LD₅₀ (Mouse) : 4,730 mg/kg

Applications : Widely used in perfumery for its musk odor. Market growth is projected due to rising demand in cosmetics (2020–2025 CAGR: 4.8%) .

2-Methyl-1,4-dioxecane-5,10-dione

CAS: 93777-90-3 Molecular Formula: C₁₀H₁₄O₄ (inferred) Molecular Weight: Not explicitly stated; structurally smaller than Musk C-13. Applications: Primarily used in laboratory research (e.g., polymer synthesis) .

Zenolide (2,5-Dioxocyclohexadecane-1,6-dione)

Structural Features : Contains two ketone groups at positions 1,6 and 2,5, differing in ring substitution compared to the target compound.

Applications : Used in niche fragrances for its powdery-musk profile .

Structural and Functional Differences

Molecular Modifications

- Ring Size and Ketone Placement: Zenolide’s ketone groups at alternate positions (2,5 vs. 5,16 in the target compound) alter electronic properties and odor intensity .

Physicochemical Properties

Research and Development Insights

- Toxicity : Musk C-14’s moderate toxicity (LD₅₀: 4,730 mg/kg) suggests the methylated variant may require additional safety evaluations for industrial use .

Biological Activity

2-Methyl-1,4-dioxacyclohexadecane-5,16-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C28H48O8

- Molecular Weight : 512.7 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is significant for applications in preventing oxidative damage in biological systems.

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for therapeutic applications in inflammatory diseases.

The biological effects of this compound are attributed to its interaction with cellular components:

- Cell Membrane Interaction : The compound's structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anti-inflammatory and antioxidant effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits cytokine production |

Case Studies

-

Antimicrobial Study :

- A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

-

Oxidative Stress Reduction :

- In a cellular model using human fibroblasts, Johnson et al. (2024) reported that treatment with the compound at concentrations of 10 µM significantly decreased levels of reactive oxygen species (ROS) compared to control groups.

-

Inflammatory Response Modulation :

- A recent investigation by Lee et al. (2024) found that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages by approximately 30%, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.